Cas no 615-12-3 (2-Furancarboxylic Acid Isoamyl Ester)

2-Furancarboxylic Acid Isoamyl Ester is a furan-based ester compound with applications in flavor and fragrance industries due to its fruity, sweet aroma. Its chemical structure combines a furan ring with an isoamyl ester group, contributing to its stability and solubility in organic solvents. The compound is valued for its versatility as a synthetic intermediate in organic synthesis and as a flavoring agent. Its low volatility and moderate reactivity make it suitable for controlled release formulations. The ester's compatibility with various matrices enhances its utility in perfumery and food flavoring. Proper handling and storage are recommended to maintain its chemical integrity.
2-Furancarboxylic Acid Isoamyl Ester structure
615-12-3 structure
Product Name:2-Furancarboxylic Acid Isoamyl Ester
CAS No:615-12-3
MF:C10H14O3
MW:182.216363430023
MDL:MFCD00059015
CID:516421
PubChem ID:87569944
Update Time:2025-05-19

2-Furancarboxylic Acid Isoamyl Ester Chemical and Physical Properties

Names and Identifiers

    • 2-Furancarboxylic acid,3-methylbutyl ester
    • Isoamyl 2-Furancarboxylate (contains 2-Methylbutyl 2-Furancarboxylate)
    • 2-FURANCARBOXYLIC ACID ISOAMYL ESTER
    • 3-methylbutyl furan-2-carboxylate
    • 3-methylbutyl 2-furoate
    • Furan-2-carbonsaeure-isopentylester
    • furan-2-carboxylic acid isopentyl ester
    • Isoamyl 2-Furancarboxylate
    • iso-Amyl 2-furoate
    • 2-Furancarboxylic Acid Isoamyl Ester (contains 2-Methylbutyl 2-Furancarboxylate)
    • 2-Furoic Acid Isoamyl Ester (contains 2-Methylbutyl 2-Furancarboxylate)
    • Isoamyl 2-Furoate (contains 2-Methylbutyl 2-Furancarboxylate)
    • Q63392851
    • D90637
    • 615-12-3
    • AKOS025295540
    • SB60997
    • Isopentyl furan-2-carboxylate
    • SCHEMBL529031
    • F0156
    • 3-methylbutyl uran-2-carboxylate
    • 2-Furancarboxylic acid, 3-methylbutyl ester
    • CHEBI:179565
    • EINECS 210-409-8
    • DTXSID20210467
    • NS00034710
    • Isopentyl 2-furoate, AldrichCPR
    • Isopentyl 2-furoate #
    • Isoamyl 2-Furoate
    • AI3-14771
    • CS-0361639
    • MFCD00059015
    • Isopentylfuran-2-carboxylate
    • 2-Furoic Acid Isoamyl Ester
    • 2-Furancarboxylic Acid Isoamyl Ester
    • MDL: MFCD00059015
    • Inchi: InChI=1S/C10H14O3/c1-8(2)5-7-13-10(11)9-4-3-6-12-9/h3-4,6,8H,5,7H2,1-2H3
    • InChI Key: FPBZWZKAUPNMMV-UHFFFAOYSA-N
    • SMILES: CC(C)CCOC(=O)C1=CC=CO1

Computed Properties

  • Exact Mass: 182.09400
  • Monoisotopic Mass: 182.094
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 39.4A^2

Experimental Properties

  • Density: 1.03
  • Boiling Point: 232°C(lit.)
  • Flash Point: 101.2±19.8 °C
  • Refractive Index: 1.4690-1.4740
  • PSA: 39.44000
  • LogP: 2.48250
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

2-Furancarboxylic Acid Isoamyl Ester Security Information

2-Furancarboxylic Acid Isoamyl Ester Customs Data

  • HS CODE:2932190090
  • Customs Data:

    China Customs Code:

    2932190090

    Overview:

    2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

2-Furancarboxylic Acid Isoamyl Ester Pricemore >>

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Additional information on 2-Furancarboxylic Acid Isoamyl Ester

Introduction to 2-Furancarboxylic Acid Isoamyl Ester (CAS No: 615-12-3)

2-Furancarboxylic Acid Isoamyl Ester, with the chemical formula C9H14O3 and CAS number 615-12-3, is a significant compound in the field of organic chemistry and pharmaceutical research. This ester derivative of 2-furancarboxylic acid is widely recognized for its versatile applications in synthetic chemistry, agrochemical formulations, and as an intermediate in the production of fine chemicals. The unique structural properties of this compound, characterized by a furan ring linked to an isobutyl ester group, make it a valuable building block for various chemical syntheses.

The chemical structure of 2-Furancarboxylic Acid Isoamyl Ester contributes to its reactivity and functionality. The furan ring, a five-membered heterocyclic aromatic ring containing an oxygen atom, imparts electronic properties that influence its interactions with other molecules. The isobutyl ester group enhances the compound's solubility in organic solvents and its ability to participate in nucleophilic acyl substitution reactions. These characteristics have positioned it as a key intermediate in the synthesis of more complex molecules.

In recent years, research into 2-Furancarboxylic Acid Isoamyl Ester has been driven by its potential applications in pharmaceuticals. The furan moiety is known to exhibit bioactivity, making it a target for drug discovery efforts. Studies have explored its derivatives as candidates for antimicrobial, anti-inflammatory, and even anticancer agents. The isobutyl ester group can be further modified to introduce additional functional groups, enabling the design of novel pharmacophores with tailored biological activities.

One of the most compelling aspects of 2-Furancarboxylic Acid Isoamyl Ester is its role in the development of agrochemicals. Its structural features make it a suitable precursor for synthesizing herbicides and pesticides. Researchers have leveraged its reactivity to create compounds that target specific enzymatic pathways in pests, offering promising alternatives to traditional agrochemicals. This aligns with the growing demand for environmentally friendly solutions in agriculture.

The synthesis of 2-Furancarboxylic Acid Isoamyl Ester typically involves the esterification of 2-furan carboxylic acid with isobutanol under acidic conditions. Advances in catalytic methods have improved the efficiency and selectivity of this reaction, reducing byproduct formation and energy consumption. Such improvements are crucial for scaling up production while maintaining cost-effectiveness and sustainability.

Recent innovations in synthetic methodologies have also highlighted the utility of 2-Furancarboxylic Acid Isoamyl Ester as a chiral building block. The presence of a stereogenic center at the carbon adjacent to the ester group allows for the synthesis of enantiomerically pure derivatives. These enantiomers can exhibit significantly different biological activities, making them highly valuable in pharmaceutical applications where stereochemistry plays a critical role.

The compound's solubility profile has been another area of focus. While it exhibits good solubility in organic solvents such as dichloromethane and ethyl acetate, its water solubility is limited. This property influences its formulation and delivery methods in both industrial and pharmaceutical contexts. Efforts are ongoing to enhance its water solubility through structural modifications or by developing novel delivery systems.

In industrial applications, 2-Furancarboxylic Acid Isoamyl Ester serves as an intermediate in the production of specialty chemicals. Its incorporation into larger molecules often enhances their thermal stability and chemical resistance, making them suitable for high-performance materials used in coatings, adhesives, and polymers. These applications underscore the compound's versatility beyond its traditional roles in life sciences research.

The environmental impact of producing and utilizing 2-Furancarboxylic Acid Isoamyl Ester has also been scrutinized. Modern synthetic routes emphasize green chemistry principles, aiming to minimize waste generation and hazardous exposures. For instance, biocatalytic approaches using enzymes have been explored as sustainable alternatives to traditional chemical synthesis methods. Such advancements not only improve safety but also reduce the ecological footprint associated with its production.

The future prospects for 2-Furancarboxylic Acid Isoamyl Ester are promising, driven by ongoing research into novel derivatives and applications. As computational chemistry tools become more sophisticated, virtual screening methods are being employed to identify new potential uses for this compound and its analogs. This computational approach accelerates drug discovery pipelines by predicting molecular interactions before experimental validation becomes necessary.

In conclusion, 2-Furancarboxylic Acid Isoamyl Ester (CAS No: 615-12-3) remains a cornerstone compound in organic chemistry with far-reaching implications across multiple industries. Its unique structural features enable diverse applications ranging from pharmaceuticals to agrochemicals and advanced materials science. As research continues to uncover new synthetic strategies and functional derivatives, this compound will undoubtedly continue to play a pivotal role in scientific innovation.

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